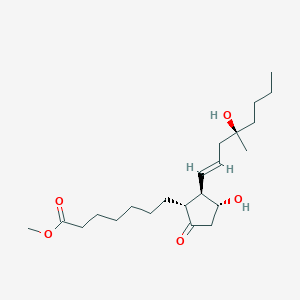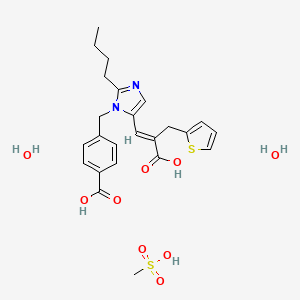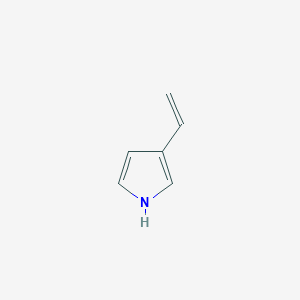
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid: is a chemical compound with the molecular formula C8H13NO7 and a molecular weight of 235.19 g/mol . N-acetyl-L-altrosaminouronic acid . This compound is primarily used in research settings and is not intended for human or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid typically involves the following steps:
Acetylation: The starting material, an amino sugar, undergoes acetylation to introduce the acetamido group.
Oxidation: The hydroxyl groups are oxidized to form the trihydroxy structure.
Hydrolysis: The compound is then hydrolyzed to yield the final product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The acetamido group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Leads to the formation of carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Substitution: Produces various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its role in metabolic pathways and enzyme interactions.
Medicine:
- Explored for its potential therapeutic applications, although not yet approved for medical use.
Industry:
- Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Comparison:
- 6-Acetamido-2-oxohexanoic acid : Similar in structure but lacks the trihydroxy groups, which may result in different reactivity and applications .
- 4,5,6-Trihydroxy-2-oxo-hexanoic acid : Similar in having multiple hydroxyl groups but differs in the position of the acetamido group, affecting its chemical behavior .
Propriétés
Numéro CAS |
32452-11-2 |
|---|---|
Formule moléculaire |
C8H13NO7 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |
Clé InChI |
MQWZJOSNNICZJE-JWXFUTCRSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
SMILES isomérique |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
| 57496-35-2 | |
Synonymes |
ManNAcUA N-acetylmannosaminuronic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)
![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)
![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)




![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)




